N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide

Catalog No.
S3032441
CAS No.
899738-84-2
M.F
C17H24N2O6S
M. Wt
384.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)...

CAS Number

899738-84-2

Product Name

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide

IUPAC Name

N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-3-methoxybenzamide

Molecular Formula

C17H24N2O6S

Molecular Weight

384.45

InChI

InChI=1S/C17H24N2O6S/c1-23-15-4-2-3-14(13-15)16(20)18-7-12-26(21,22)19-8-5-17(6-9-19)24-10-11-25-17/h2-4,13H,5-12H2,1H3,(H,18,20)

InChI Key

HYOVVXUECVLSPE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3(CC2)OCCO3

solubility

not available

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology. It is characterized by a unique molecular structure that includes a methoxybenzamide moiety linked to a sulfonyl group attached to a spirocyclic framework. The compound has the molecular formula C17H24N2O6SC_{17}H_{24}N_{2}O_{6}S and a molecular weight of 384.45 g/mol. It is recognized for its potential as an inhibitor of sterol regulatory element-binding protein (SREBP) activation, which plays a crucial role in lipid metabolism.

Typical of amides and sulfonamides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonyl group may participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Reduction: The sulfonyl group can be reduced to form sulfinic or thiol derivatives under specific conditions.

These reactions are fundamental in modifying the compound for further studies or applications.

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide exhibits significant biological activity as an inhibitor of SREBP-dependent gene expression and cholesterol biosynthesis. This inhibition is particularly relevant in the context of hyperlipidemia and cardiovascular diseases, where SREBP plays a pivotal role in regulating lipid homeostasis. The compound's ability to modulate lipid metabolism makes it a candidate for therapeutic interventions.

The synthesis of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide can be achieved through several methods:

  • Reaction of 3-Methoxybenzoic Acid: This method involves reacting 3-methoxybenzoic acid with 1,4-dioxaspiro[4.5]decan-8-amino and sulfonyl chloride.
  • Use of Coupling Agents: Employing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond between the carboxylic acid and amine components.
  • Characterization Techniques: The synthesized compound can be characterized using NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide has several potential applications:

  • Pharmaceutical Development: As an SREBP inhibitor, it could be developed into a therapeutic agent for treating metabolic disorders such as dyslipidemia.
  • Research Tool: It can serve as a valuable tool in biochemical studies aimed at understanding lipid metabolism and its regulation.
  • Chemical Biology: The compound may be utilized in studies exploring the interaction of small molecules with biological targets involved in lipid homeostasis.

Interaction studies involving N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide have indicated its potential to modulate pathways related to cholesterol metabolism. Research has shown that this compound can effectively inhibit SREBP activation, leading to decreased expression of genes involved in cholesterol synthesis and uptake . Further studies are necessary to elucidate its mechanism of action and potential side effects.

Several compounds share structural features or biological activities with N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide. Here are some notable examples:

Compound NameStructureBiological Activity
K777K777SREBP inhibitor, similar mechanism
1,4-Dioxa-8-Azaspiro[4.5]decane1,4-DioxaPrecursor for synthesis
Sulfonamide DerivativesVarious structuresInhibitors of various biological targets

Uniqueness

The uniqueness of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide lies in its specific inhibition of SREBP activation combined with its spirocyclic structure, which may confer distinct pharmacological properties compared to other inhibitors.

XLogP3

0.4

Dates

Last modified: 08-17-2023

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